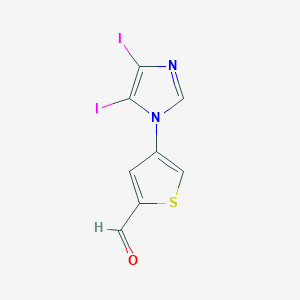

4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C8H4I2N2OS |

|---|---|

Molecular Weight |

430.01 g/mol |

IUPAC Name |

4-(4,5-diiodoimidazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C8H4I2N2OS/c9-7-8(10)12(4-11-7)5-1-6(2-13)14-3-5/h1-4H |

InChI Key |

ZIFMAGWWWKVUHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1N2C=NC(=C2I)I)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde typically involves the iodination of an imidazole derivative followed by the introduction of the thiophene-2-carbaldehyde moiety. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the imidazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carboxylic acid.

Reduction: 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential precursor in the development of new compounds.

Reactions:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acid derivatives.

- Reduction: The imidazole ring can be reduced under specific conditions.

- Substitution: Iodine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The iodine atoms can form halogen bonds with proteins and nucleic acids, potentially disrupting their normal functions. Additionally, the aldehyde group can covalently bond with amino acids, which may inhibit enzyme activity and alter metabolic pathways.

Potential Biological Activities:

- Antimicrobial properties

- Anticancer effects

- Modulation of enzyme activity

Medicine

In medicinal chemistry, 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde is explored for its potential therapeutic applications. Research indicates that compounds containing both imidazole and thiophene rings may exhibit significant bioactivity against various pathogens and cancer cells.

Case Studies:

Several studies have investigated the compound's efficacy in inhibiting cancer cell proliferation and its potential use as an antimicrobial agent against resistant strains of bacteria. For example:

- A study demonstrated that derivatives of this compound showed promising results in vitro against specific cancer cell lines.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and catalysts. Its unique chemical properties allow it to be incorporated into polymer matrices or used as a catalyst in organic reactions.

Applications in Industry:

- Development of specialty chemicals

- Synthesis of advanced materials for electronics

- Catalytic processes in organic synthesis

Mechanism of Action

The mechanism of action of 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain molecular targets, making it a potent bioactive compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde with structurally related imidazole and thiophene derivatives, focusing on synthetic methods, physicochemical properties, and substituent effects.

Table 1: Comparative Analysis of Key Compounds

Key Comparisons

Substituent Effects on Reactivity and Yield

- Halogenation vs. Cross-Coupling : The target compound’s synthesis via iodine-mediated halogenation contrasts with higher-yielding methods like Suzuki coupling (e.g., 80–85% for compounds 6a–c ). Iodine’s lower electrophilicity compared to bromine may explain the reduced yield (30% vs. 80% for brominated analog 3 ).

- Steric and Electronic Influence : The diiodoimidazole group in the target compound likely increases molecular weight and polarizability compared to dibromothiophene (compound 3) or carbazole-substituted derivatives (6a). This could enhance π-stacking interactions but reduce solubility in common solvents.

Spectroscopic Properties

- Aldehyde Signal : The aldehyde proton in thiophene-2-carbaldehyde derivatives resonates near δ 9.8–10.0 in 1H-NMR (e.g., δ 9.82 for compound 3 ), consistent with the target compound’s expected spectrum.

- IR Absorption : The C=O stretch in aldehyde groups appears at ~1670 cm⁻¹ (compound 3 ), while imidazole C=N stretches occur near 1590 cm⁻¹ (compound 6a ). The target compound’s IR spectrum would likely show overlapping bands from both functionalities.

Structural Analogues Imidazole vs. Thiophene Backbones: Unlike carbazole- or diphenylamino-substituted thiophenes (6a–c ), the target compound’s imidazole-thiophene hybrid may exhibit unique optoelectronic properties due to conjugation between the electron-rich imidazole and electron-deficient carbaldehyde. Comparison with Pyridyl-Imidazole Derivatives: The pyridyl-substituted imidazole in lacks the thiophene-carbaldehyde moiety but shares a similar heterocyclic core.

Research Findings and Implications

- Synthetic Challenges : The low yield of the target compound highlights the need for optimized halogenation conditions, such as using milder iodinating agents or protective group strategies.

- Property Modulation : Substituting iodine with bromine (as in compound 3 ) improves yield but may reduce heavy-atom effects useful in crystallography or materials science.

Biological Activity

4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde is a complex organic compound that combines the structural motifs of imidazole and thiophene. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. A common approach includes:

- Iodination of Imidazole: Using iodine in the presence of an oxidizing agent.

- Coupling with Thiophene Derivative: This step often requires specific conditions to ensure selective iodination and high yield.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiophene rings exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentrations (MIC): Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, with MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

| Candida albicans | 40 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

- Mechanism of Action: It is believed that the aldehyde group can form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity critical for cancer cell proliferation.

- Case Study Findings: In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values as low as 10 μM .

The biological activity of 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde can be attributed to several mechanisms:

- Halogen Bonding: The iodine atoms can interact with nucleic acids and proteins, disrupting their normal functions.

- Enzyme Inhibition: The aldehyde group may inhibit enzymes involved in critical metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole-thiophene derivatives against resistant strains of bacteria. The results indicated that compounds similar to 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Properties

In another study focusing on its anticancer properties, researchers found that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis through caspase activation pathways . This suggests its potential utility in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.